2-(3,4-Dimethylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a dimethylphenyl group attached to one of its carbons. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
2-(3,4-Dimethylphenyl)piperazine can be classified as:
The synthesis of 2-(3,4-Dimethylphenyl)piperazine can be achieved through several methods, commonly involving the reaction of piperazine with an appropriate aromatic precursor. The following outlines a general synthetic route:
In one synthetic approach, piperazine is reacted with 3,4-dimethylphenyl bromide in a solvent like dimethylformamide at elevated temperatures (around 100-150°C) for several hours. The reaction yields 2-(3,4-Dimethylphenyl)piperazine along with by-products that can be removed through subsequent purification steps .
The molecular structure of 2-(3,4-Dimethylphenyl)piperazine consists of:
2-(3,4-Dimethylphenyl)piperazine can undergo various chemical reactions typical for piperazines:
For example, when treated with an acyl chloride in the presence of a base like triethylamine, 2-(3,4-Dimethylphenyl)piperazine can be converted into a corresponding amide derivative .
The mechanism of action for compounds like 2-(3,4-Dimethylphenyl)piperazine often involves interaction with neurotransmitter systems. In particular:
Data from pharmacological studies indicate that modifications in the piperazine structure can significantly alter binding affinities and biological activity .
Relevant analyses include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) for characterization purposes .
2-(3,4-Dimethylphenyl)piperazine is primarily used in:
Ongoing research continues to explore its efficacy and safety profiles in various therapeutic contexts .
The molecular structure of 2-(3,4-dimethylphenyl)piperazine (systematic IUPAC name: 1-(3,4-dimethylphenyl)piperazine) features a six-membered piperazine heterocycle with nitrogen atoms at positions 1 and 4. The aromatic ring is directly attached to one nitrogen atom, while the other nitrogen remains available for substitution or salt formation. The methyl groups at the 3- and 4-positions of the phenyl ring create steric hindrance that influences the compound's rotational freedom and binding interactions with biological targets [9].
Table 1: Fundamental Physicochemical Properties of 2-(3,4-Dimethylphenyl)piperazine
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₂H₁₈N₂ | - |
Molecular Weight | 190.28 g/mol | - |
CAS Registry Number | 1013-22-5 | - |
Boiling Point | 95°C | At atmospheric pressure |
Density | 1.031 g/cm³ | At 20°C |
Refractive Index | 1.5566 - 1.5606 | Sodium D line, 20°C |
pKa (predicted) | 9.05 ± 0.10 | Protonation at tertiary nitrogen |
Solubility in DMSO | Slightly soluble | 25°C |
Solubility in Methanol | Slightly soluble | 25°C |
The electron-donating methyl groups significantly impact electron distribution within the aromatic system, increasing electron density at the attachment point to the piperazine ring. This electronic perturbation influences the basicity of the adjacent nitrogen atom, reflected in the predicted pKa of 9.05. X-ray crystallographic analyses of analogous N-arylpiperazines typically reveal a chair conformation of the piperazine ring, with the aryl substituent occupying an equatorial position. This conformation minimizes steric strain and optimizes potential for intermolecular interactions. The compound generally exists as a viscous liquid at room temperature, with handling requiring inert atmosphere conditions due to potential sensitivity to oxygen and moisture [9] [10].
Piperazine chemistry originated in the late 19th century with its isolation from black pepper alkaloids (Piper nigrum), initially identified as a degradation product of piperidine. The unsubstituted piperazine core was first synthesized in 1888 via ammonolysis of 1,2-dichloroethane, establishing the foundation for heterocyclic piperazine chemistry. The exploration of N-arylpiperazine derivatives gained momentum in the mid-20th century following the discovery of the anthelmintic properties of piperazine citrate, driving research into structurally complex variants [3] [5].
The specific development of dimethyl-substituted arylpiperazines emerged during medicinal chemistry efforts to optimize drug-like properties. Researchers observed that introduction of methyl groups on the aromatic ring adjacent to the piperazine attachment enhanced metabolic stability and modulated receptor affinity profiles. The 3,4-dimethyl substitution pattern was strategically selected to balance steric effects and electronic contributions while avoiding the excessive hydrophobicity associated with larger alkyl substituents. Early synthetic routes to 2-(3,4-dimethylphenyl)piperazine involved nucleophilic aromatic substitution reactions where piperazine displaced halogen from 1,2-dimethyl-4-halobenzene precursors under high-temperature conditions. Later methodologies employed Buchwald-Hartwig amination techniques using palladium catalysis, significantly improving yields and purity [8] [9].
The compound's significance expanded beyond synthetic intermediates following structure-activity relationship (SAR) studies of adrenergic ligands in the 1970s-1980s. Researchers discovered that dimethylphenylpiperazine derivatives exhibited improved selectivity for dopaminergic and serotonergic receptor subtypes compared to their monosubstituted counterparts. This discovery positioned them as valuable pharmacological tools for studying neurotransmitter systems and inspired their incorporation into more complex drug candidates targeting central nervous system disorders [5] [8].
The piperazine ring serves as an exceptionally versatile pharmacophore in drug design, primarily due to its ability to act as a conformationally flexible spacer that optimally positions substituents for target binding. Its balanced basicity (pKa ~9-10) facilitates salt formation for improved solubility and influences cellular permeability. Critically, piperazine-containing drugs frequently demonstrate enhanced blood-brain barrier penetration, making the scaffold particularly valuable for central nervous system therapeutics [1] [5].
2-(3,4-Dimethylphenyl)piperazine exemplifies strategic medicinal chemistry optimization. The methyl substituents provide steric bulk that restricts rotation around the C-N bond, reducing conformational entropy loss upon binding to biological targets. This modification often translates to higher binding affinity and selectivity. Additionally, the methyl groups protect against oxidative metabolism at these positions, addressing a common metabolic vulnerability in arylpiperazines. The electron-donating effect of the methyl groups modulates the basicity of the proximal nitrogen, fine-tuning interactions with aspartate or glutamate residues in target proteins [6] [9].
Table 2: Comparative Bioactive Piperazine Derivatives Containing Dimethylphenyl Moieties
Compound Code/Name | Structure Features | Therapeutic Target | Key Pharmacological Advantage |
---|---|---|---|
cmp2 | Analogous dimethylphenylpiperazine core | TRPC6 ion channel activator | Blood-brain barrier penetration for Alzheimer's |
K786-0646 | Piperazine-1-carbonyl linker to quinoline | Kinase inhibitor (screening) | Enhanced selectivity profile |
Y206-0739 | Piperazine-1-carboxamide with dimethylphenyl group | GPCR modulator (screening) | Optimized logD (3.57) for CNS penetration |
PPZ1/PPZ2 derivatives | Varied benzyl/aryl substitutions on dimethylpiperazine | TRPC6 activators | Neurotrophic effects in neuronal models |
Recent applications highlight its critical role in neuroscience drug discovery. In Alzheimer's disease research, structurally similar dimethylphenylpiperazine derivatives like cmp2 function as selective TRPC6 channel activators. These compounds demonstrate synaptoprotective effects by reversing synaptic plasticity deficits in hippocampal neurons, with the dimethylphenyl component contributing to both target affinity and blood-brain barrier penetration [2]. The quaternary carbon adjacent to the piperazine nitrogen in cmp2 derivatives creates optimal steric constraints for TRPC6 binding, mimicking the natural activator hyperforin while offering superior pharmaceutical properties. Molecular docking studies confirm that the dimethylphenyl moiety engages in hydrophobic interactions with Phe443, Ile613, and Leu411 residues in the TRPC6 central binding pocket [2].
In oncology, derivatives such as K786-0646 incorporate the dimethylphenylpiperazine subunit as a terminal group connected through a carbonyl linker. This configuration demonstrates the scaffold's versatility in kinase inhibitor design, where it contributes to both solubility and target affinity. The electron-rich dimethylphenyl system participates in π-stacking interactions with aromatic residues in the kinase hinge region, while the protonatable nitrogen facilitates solubility in physiological environments. Similarly, compounds like Y206-0739 utilize the dimethylphenylpiperazine moiety as a terminal pharmacophore in carboxamide derivatives screened for G-protein-coupled receptor (GPCR) activity, achieving favorable logD values (3.57) that balance membrane permeability and aqueous solubility [4] [7].
Structure-Activity Relationship Insights:
These features collectively establish 2-(3,4-dimethylphenyl)piperazine as a sophisticated building block that addresses multiple drug design challenges simultaneously—particularly in optimizing CNS drug candidates where target engagement, brain exposure, and metabolic stability must be carefully balanced [2] [4] [9].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3